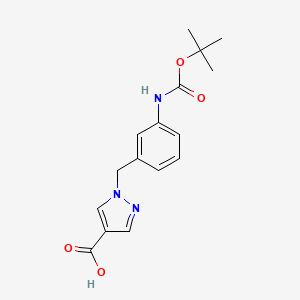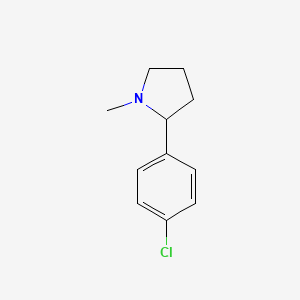
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-: is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group. This compound is part of the pyrrolidine family, which is known for its significant pharmacological and biological activities. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- typically involves the reaction of 4-chlorobenzaldehyde with methylamine and pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The process involves the use of solvents like ethanol or methanol and operates under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions:
Oxidation: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
Chemistry: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways. It is also investigated for its antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticonvulsant, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used in the production of fine chemicals and specialty materials. Its derivatives are employed in the manufacture of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to influence cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Pyrrolidine-2,4-dione: Known for its herbicidal and fungicidal properties.
2-(3,5-Dimethoxyphenyl)pyrrolidine: Used in the synthesis of pharmaceuticals.
Pyrrolidin-2-one: A versatile intermediate in organic synthesis.
Uniqueness: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its 4-chlorophenyl group enhances its pharmacological activity, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
InChIキー |
IPUNESKKHWBPCW-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



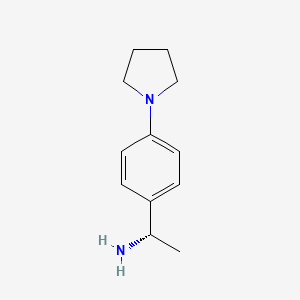

![7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B13052226.png)
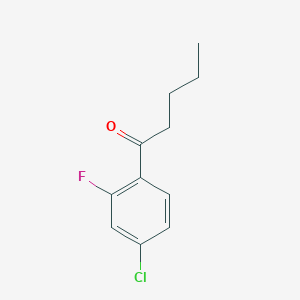
![6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052235.png)

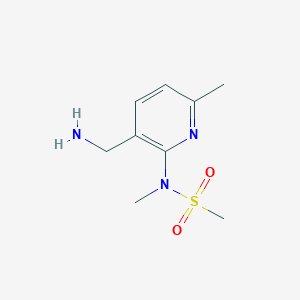
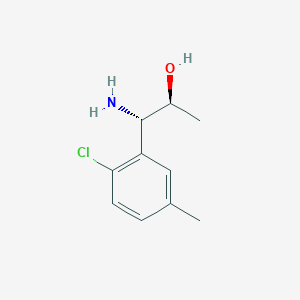
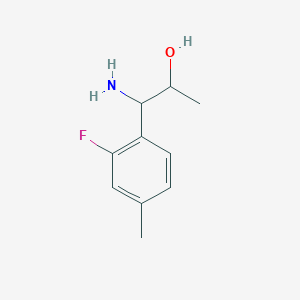
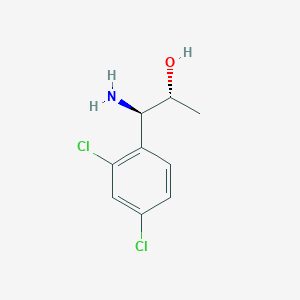
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
